molecular formula C13H14N2O3 B1394218 5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester CAS No. 1229627-06-8

5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester

Cat. No.: B1394218
CAS No.: 1229627-06-8
M. Wt: 246.26 g/mol
InChI Key: UFYZPWVXVACJGX-UHFFFAOYSA-N
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Description

5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester is an organic compound with an indazole ring. Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound consists of an indazole ring attached to a pentanoic acid methyl ester group . The molecular weight of this compound is 246.26 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, indazole-containing compounds are known to participate in a variety of chemical reactions due to the presence of the indazole ring .

Scientific Research Applications

Chemical Synthesis and Development

5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester is involved in various chemical synthesis processes. For example, it is used in the regioselective chlorination of related compounds, which has implications in the synthesis of biotin, a vital vitamin (Hartmann et al., 1994; Zav’yalov et al., 2006)(Hartmann et al., 1994)(Zav’yalov et al., 2006).

Advancements in Organic Chemistry

It's used in the development of new compounds in organic chemistry. For instance, the compound plays a role in the synthesis of various esters and acids with potential applications in medicinal chemistry (Bonanomi & Palazzo, 1977; Kao & Tsai, 2016)(Bonanomi & Palazzo, 1977)(Kao & Tsai, 2016).

Potential Biological Activity

This compound may play a role in biological systems. For example, derivatives of this compound are studied for their inhibitory effects on mycolic acid biosynthesis, which is crucial for the survival of certain bacteria (Hartmann et al., 1994)(Hartmann et al., 1994).

Biochemical Research

There is research into using derivatives of this compound in biochemical applications. This includes studying its effects on human neutrophils, potentially indicating a role in immune response modulation (Chen et al., 2014)(Chen et al., 2014).

Polymer Chemistry

The compound has been utilized in the field of polymer chemistry, contributing to the development of functionalized polymers. This demonstrates its versatility in a variety of chemical applications (Dalil et al., 2000)(Dalil et al., 2000).

Future Directions

Given the significant potential of indazole-containing compounds in biomedical research , there is a need for further studies to explore the properties and potential applications of 5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester. This includes more detailed investigations into its synthesis, chemical reactions, mechanism of action, and safety profile.

Properties

IUPAC Name

methyl 5-indazol-1-yl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-18-13(17)8-11(16)6-7-15-12-5-3-2-4-10(12)9-14-15/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYZPWVXVACJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCN1C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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